4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound featuring a unique structural framework that includes a cyclopropylmethyl group, an oxadiazaspiro ring system, and a ketone functional group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents targeting various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through a cyclization reaction involving a diamine and a cyclic ketone under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursor, followed by the addition of a cyclopropylmethyl halide.
Oxidation to Form the Ketone: The final step involves the oxidation of the intermediate to introduce the ketone functional group. Common oxidizing agents used in this step include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: Lacks the cyclopropylmethyl group, making it less sterically hindered.
4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-2-one: Differing in the position of the ketone group, which can affect its reactivity and binding properties.
Uniqueness
4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of spirocyclic chemistry.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11-8-16-12(3-5-13-6-4-12)9-14(11)7-10-1-2-10/h10,13H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDVROBEOZNOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC3(CCNCC3)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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